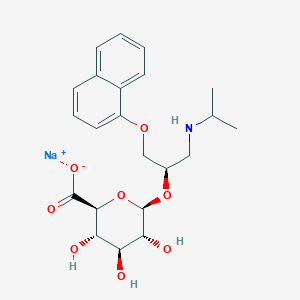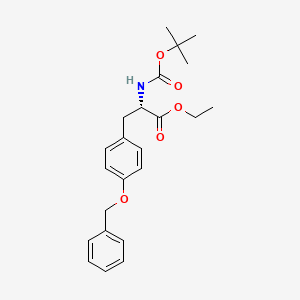
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of organic chemicals characterized by the presence of ethyl, benzyloxy, tert-butoxycarbonylamino, and propanoate functional groups. These functional groups suggest that the compound could be involved in a variety of chemical reactions and have distinct physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds often involves multistep procedures starting from commercially available precursors. For example, Lentini et al. (2019) describe a gram-scale synthesis of a related compound, showcasing the typical complexity and the steps involved such as protection, iodination, and confirmation through various spectroscopy techniques (Lentini et al., 2019).
Applications De Recherche Scientifique
-
Synthetic Organic Chemistry
- Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry .
- Method : A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
-
Chemistry and Biology
- Application : The tert-butyl group has unique reactivity patterns and characteristic applications in both chemistry and biology .
- Method : This involves the use of this simple hydrocarbon moiety in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Deprotection of the N-Boc Group
-
Flow Microreactors
- Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry .
- Method : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
-
Biocatalytic Processes
- Application : The tert-butyl group has unique reactivity patterns and characteristic applications in both chemistry and biology .
- Method : This involves the use of this simple hydrocarbon moiety in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Selective Deprotection
-
Flow Microreactors
- Application : Tertiary butyl esters, such as the tert-butoxycarbonyl group in your compound, find large applications in synthetic organic chemistry .
- Method : A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
- Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .
-
Biocatalytic Processes
- Application : The tert-butyl group has unique reactivity patterns and characteristic applications in both chemistry and biology .
- Method : This involves the use of this simple hydrocarbon moiety in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .
- Results : The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
-
Selective Deprotection
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-5-27-21(25)20(24-22(26)29-23(2,3)4)15-17-11-13-19(14-12-17)28-16-18-9-7-6-8-10-18/h6-14,20H,5,15-16H2,1-4H3,(H,24,26)/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXKVARHPPUWMG-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 3-(4-(benzyloxy)phenyl)-2-(tert-butoxycarbonylamino)propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

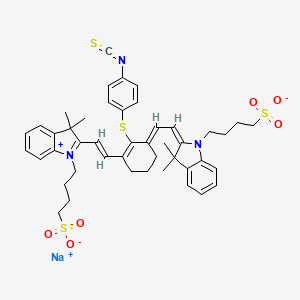
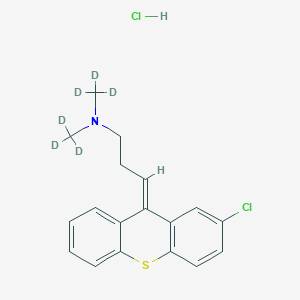
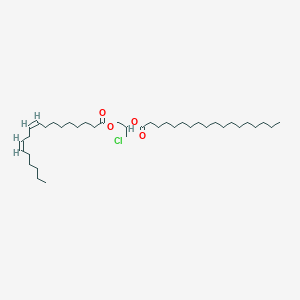

![(1R,2S)-2-[(1,3-Dioxoisoindol-2-yl)methyl]-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B1146965.png)
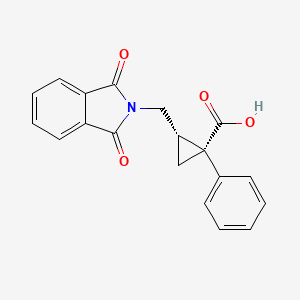
![3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)-](/img/structure/B1146967.png)
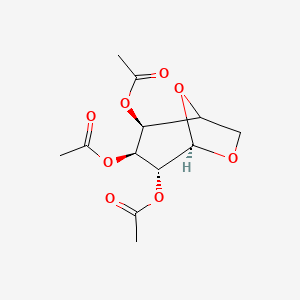
![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
